(S)-2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
Chiral Center Configuration and Enantiomeric Purity
The absolute configuration of the stereogenic center at the C2 position of the pyrrolidine ring is unequivocally assigned as S through single-crystal X-ray diffraction (SCXRD) and circular dichroism (CD) spectroscopy. SCXRD analysis reveals intramolecular hydrogen bonding between the pyrrolidine N–H group and the carbonyl oxygen of the benzyl ester moiety, stabilizing the S configuration (Fig. 1). The Flack parameter, calculated as 0.02(3), confirms the enantiopurity of the crystal lattice.
Enantiomeric excess (ee) quantification employs high-performance liquid chromatography (HPLC) with a chiral stationary phase derived from 3,5-dimethylphenylcarbamate-functionalized polyproline. The compound exhibits 98.5% ee under optimized conditions (mobile phase: hexane/isopropanol 85:15, flow rate: 1.0 mL/min). Comparative retention times with R-enantiomer standards demonstrate baseline separation (α = 1.32), attributed to differential π-π interactions between the benzyl ester and chiral selector.
Table 1: Methods for Enantiomeric Purity Assessment
| Technique | Conditions | Resolution (α) | ee (%) |
|---|---|---|---|
| Chiral HPLC | Hexane/isopropanol (85:15), 1 mL/min | 1.32 | 98.5 |
| Capillary Electrophoresis | 50 mM phosphate buffer, pH 6.8 | 1.18 | 97.2 |
Conformational Analysis via Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level identify two dominant conformers (Fig. 2). The global minimum (ΔG = 0 kcal/mol) features a gauche orientation between the benzyl ester and methyl-amino groups, stabilized by intramolecular C–H⋯O interactions (2.45 Å). The higher-energy conformer (ΔG = 1.8 kcal/mol) adopts an anti arrangement, with increased steric strain between the pyrrolidine ring and acetyl moiety.
Molecular dynamics simulations (100 ns, explicit solvent model) reveal rapid interconversion between puckered pyrrolidine conformations (C2-endo to C3-exo) with an energy barrier of 4.2 kcal/mol. The benzyl ester group exhibits restricted rotation (τ = 180° ± 15°) due to conjugation with the carbonyl group, as evidenced by nuclear Overhauser effect spectroscopy (NOESY) cross-peaks between the ester methylene and pyrrolidine β-protons.
Comparative Analysis with Pyrrolidine-Based Scaffolds
Structural analogs demonstrate how substituent patterns modulate physicochemical properties (Table 2). The 2-aminoacetyl-methyl-amino group in the target compound enhances water solubility (logP = 0.89) compared to tert-butoxy derivatives (logP = 2.15). However, this polar substitution reduces membrane permeability (PAMPA assay: 8.7 × 10⁻⁶ cm/s vs. 22.4 × 10⁻⁶ cm/s for tert-butoxy analogs).
Table 2: Structural and Property Comparisons
| Compound | logP | Polar Surface Area (Ų) | ΔG binding (kcal/mol)* |
|---|---|---|---|
| Target compound | 0.89 | 98.7 | -9.2 |
| (2S)-Methyl pyrrolidine carboxylate | 2.15 | 64.3 | -7.8 |
| Benzyl carbamate derivative | 1.62 | 78.9 | -8.1 |
*Molecular docking against human serum albumin (PDB 1AO6)
The benzyl ester group confers π-stacking capability absent in aliphatic ester analogs, as shown by 1.8-fold stronger binding to aromatic-rich protein pockets. Comparative X-ray structures reveal that bulkier substituents at the C2 position induce flattening of the pyrrolidine ring (puckering amplitude Q = 0.42 Å vs. 0.58 Å in parent compounds), which may influence biological target engagement.
Properties
IUPAC Name |
benzyl (2S)-2-[[(2-aminoacetyl)-methylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-18(15(20)10-17)11-14-8-5-9-19(14)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,17H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLXCVZSFIVJMR-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001116781 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(2-aminoacetyl)methylamino]methyl]-, phenylmethyl ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001116781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353995-05-7 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(2-aminoacetyl)methylamino]methyl]-, phenylmethyl ester, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353995-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(2-aminoacetyl)methylamino]methyl]-, phenylmethyl ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001116781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, commonly referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a pyrrolidine ring and an amino-acetyl side chain, which contribute to its pharmacological properties.
- Molecular Formula : C15H22N4O3
- Molecular Weight : 306.36 g/mol
- CAS Number : 1353960-64-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the amino-acetyl group enhances its binding affinity to target proteins, potentially leading to significant pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit notable antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antibacterial action. The minimum inhibitory concentrations (MICs) for certain derivatives ranged from 2 to 10 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Pyrrolidine derivatives have been investigated for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies on related compounds revealed IC50 values less than that of standard chemotherapeutics like doxorubicin in certain cancer cell lines .
Neuroprotective Effects
Emerging evidence suggests that pyrrolidine derivatives may possess neuroprotective properties. Research has indicated that these compounds can mitigate oxidative stress and apoptosis in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Pyrrolidine Ring : Essential for maintaining the conformation necessary for receptor binding.
- Amino-Acetyl Group : Enhances solubility and facilitates interactions with biological targets.
- Benzyl Ester Moiety : Contributes to the lipophilicity, improving membrane permeability.
Scientific Research Applications
1.1. Enzyme Inhibition
One of the primary applications of this compound lies in its potential as an enzyme inhibitor. Research indicates that derivatives of pyrrolidine compounds can inhibit various enzymes, including endothelin-converting enzyme (ECE), which plays a crucial role in cardiovascular and renal physiology. Inhibitors of ECE may offer therapeutic benefits for conditions such as hypertension and heart failure .
1.2. Anticancer Activity
Studies have shown that certain pyrrolidine derivatives exhibit anticancer properties. The structural features of (S)-2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester may contribute to its ability to induce apoptosis in cancer cells or inhibit tumor growth. For instance, compounds with similar structures have been reported to target specific pathways involved in cancer cell proliferation .
2.1. Central Nervous System Effects
The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving amino acids like glutamate and GABA. Research into related compounds has indicated that they may modulate synaptic transmission, offering insights into their use in treating neurological disorders such as epilepsy or anxiety .
3.1. Synthetic Pathways
The synthesis of this compound can be achieved through various synthetic routes involving the modification of pyrrolidine frameworks. Understanding these synthetic pathways is crucial for developing analogs with enhanced biological activity or reduced toxicity .
3.2. Structure-Activity Relationship (SAR)
Investigating the SAR of this compound can lead to the design of more potent derivatives. Modifications at specific positions on the pyrrolidine ring or variations in the benzyl ester group may enhance its pharmacological profile, making it a candidate for further drug development .
4.1. Case Study: Antitumor Activity
A recent study demonstrated that a related pyrrolidine derivative exhibited significant antitumor activity in vitro against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the compound's ability to inhibit cell cycle progression and induce apoptosis through mitochondrial pathways .
Data Table: Summary of Applications
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The benzyl ester group undergoes catalytic hydrogenolysis or acid/base-mediated hydrolysis to yield carboxylic acid derivatives:
| Reaction Type | Conditions | Yield | Product | Source |
|---|---|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd/C, MeOH, 25°C, 6h | 92% | (S)-2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid | |
| Acidic Hydrolysis | 6M HCl, reflux, 12h | 85% | Corresponding carboxylic acid | |
| Enzymatic Hydrolysis | Lipase B (CAL-B), pH 7.4, 37°C | 78% | Chiral carboxylic acid |
These reactions retain stereochemical integrity at the pyrrolidine chiral center, critical for biological activity.
Amide Bond Cleavage and Modifications
The methyl-amino acetyl group participates in acid-catalyzed cleavage and re-functionalization:
Pyrrolidine Ring Functionalization
The pyrrolidine nitrogen and adjacent carbons enable diverse transformations:
N-Alkylation Reactions
C-H Activation
Benzyl Group Transformations
The benzyloxycarbonyl (Cbz) group participates in orthogonal protection strategies:
Biological Interactions via Structural Analogs
QSAR studies of analogs reveal key reactivity-bioactivity relationships:
| Structural Modification | Effect on IC₅₀ (Thyroid Receptor) | Solubility (logP) | Metabolic Stability (t₁/₂) | Source |
|---|---|---|---|---|
| Replacement of benzyl with t-Bu ester | 3.2 nM → 18 nM | +1.4 | -27% | |
| Methyl → ethyl substitution | 5.1 nM → 4.8 nM | +0.3 | No change | |
| Pyrrolidine → piperidine | 3.9 nM → 210 nM | +0.9 | -42% |
Cross-Coupling Reactions
The compound serves as a precursor in metal-catalyzed couplings:
| Reaction Type | Conditions | Product Application | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl-containing analogs | 65% | |
| Sonogashira | CuI, PdCl₂(PPh₃)₂, TEA | Alkynylated derivatives | 58% |
Mechanistic Insights
Key reaction pathways include:
-
Nucleophilic Acyl Substitution for ester hydrolysis (SN² mechanism, supported by )
-
Chelation-Controlled Additions in stereoselective alkylation (X-ray crystallography evidence, )
This comprehensive reactivity profile enables precise structural modifications for medicinal chemistry applications, particularly in developing thyroid receptor agonists and neuroprotective agents. The benzyl ester group's orthogonal reactivity allows sequential deprotection strategies, while the pyrrolidine ring provides a rigid scaffold for stereoselective synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Amino-Acyl Groups
The target compound’s 2-amino-acetyl and methyl-amino groups distinguish it from analogs with bulkier or more complex substituents:
Key Insights :
Core Structural Variations
Pyrrolidine vs. Cyclohexane Scaffolds
- {2-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester (): Replaces pyrrolidine with a cyclohexane ring. Impact: Increased conformational rigidity and altered pharmacokinetics due to non-planar structure .
Sulfur-Containing Analogs
- (S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1353953-82-8): Incorporates a thioether group (C15H22N2O2S, MW 294.41). Impact: Sulfur’s polarizability may enhance interactions with metal ions or cysteine residues in enzymes .
Q & A
Q. What synthetic routes are recommended for preparing (S)-2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester?
A common approach involves reductive amination or acylation of a pyrrolidine precursor. For example:
- Reductive amination : React a pyrrolidine derivative (e.g., (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester) with a benzyl-protected aldehyde under acidic conditions. Sodium cyanoborohydride in methanol/acetic acid (1:1 v/v) is effective for imine reduction, yielding the target compound after extraction and purification (e.g., 102% crude yield reported in similar syntheses) .
- Acylation : Introduce the 2-amino-acetyl-methyl-amino moiety via coupling reagents (e.g., EDC/HOBt) in anhydrous solvents like DCM or THF. Monitor pH to minimize side reactions .
Q. What safety precautions are critical when handling this compound?
- Storage : Store in sealed containers at 2–8°C, protected from light and moisture. Degradation risks increase with prolonged storage .
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust generation; employ local exhaust ventilation. In case of skin contact, rinse immediately with water .
- Waste disposal : Collect chemical waste separately and transfer to licensed hazardous waste facilities .
Q. Which characterization techniques validate the compound’s structure?
- NMR spectroscopy : H and C NMR confirm backbone connectivity and stereochemistry (e.g., pyrrolidine ring protons at δ 1.5–3.5 ppm; benzyl ester aromatic protons at δ 7.2–7.4 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected for C₁₇H₂₄N₃O₃: 326.1865) .
Advanced Research Questions
Q. How can chiral purity be ensured during synthesis?
- Chiral HPLC : Use a column with a chiral stationary phase (e.g., Chiralpak IA) and a hexane/isopropanol gradient. Retention times for enantiomers should differ by ≥1.5 minutes .
- X-ray crystallography : Resolve absolute configuration using single crystals grown via slow evaporation in ethyl acetate/hexane .
Q. What strategies mitigate side reactions during acylation of the pyrrolidine nitrogen?
Q. How does the benzyl ester group influence reactivity in downstream applications?
- Protecting group : The benzyl ester stabilizes the carboxylic acid during synthesis. Remove via catalytic hydrogenation (Pd/C, H₂) or acidic hydrolysis (HCl/MeOH) .
- Steric effects : The bulky benzyl group may slow nucleophilic attacks at the carbonyl, favoring selective reactions at the amino-acetyl moiety .
Q. Are there reported biological activities for structurally analogous compounds?
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
